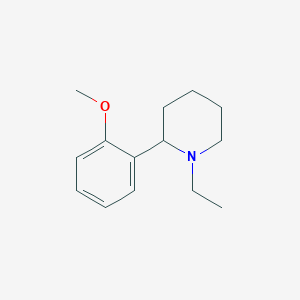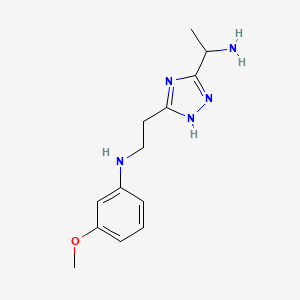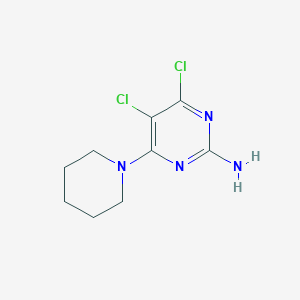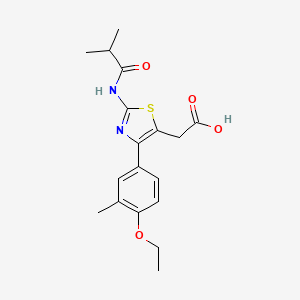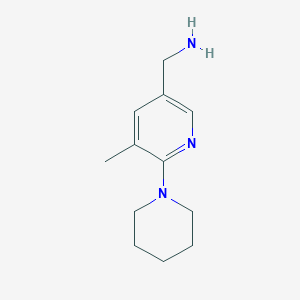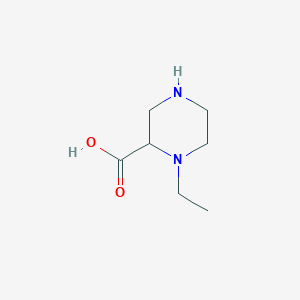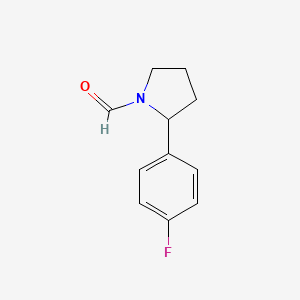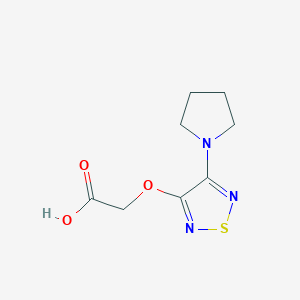
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound featuring a pyrrolidine ring, a thiadiazole ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps. One common approach starts with the formation of the pyrrolidine ring, followed by the introduction of the thiadiazole ring. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and high throughput .
化学反应分析
Types of Reactions
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, modulating their function .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A similar compound with a pyrrolidine ring and a carbonyl group.
Thiadiazole derivatives: Compounds with a thiadiazole ring and various substituents.
Uniqueness
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is unique due to the combination of the pyrrolidine and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
属性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC 名称 |
2-[(4-pyrrolidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H11N3O3S/c12-6(13)5-14-8-7(9-15-10-8)11-3-1-2-4-11/h1-5H2,(H,12,13) |
InChI 键 |
WKGMHSAWGUQGDR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NSN=C2OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)


